molecular formula C16H15NO3S B14163311 [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate CAS No. 391264-12-3

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate

Cat. No.: B14163311
CAS No.: 391264-12-3
M. Wt: 301.4 g/mol
InChI Key: ICHIPLIDLJTKIW-UHFFFAOYSA-N
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Description

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes both isoquinoline and thiophene moieties, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to esterification using oxalyl chloride and an alcohol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to understand its pharmacological properties.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity, stability, and mechanical strength.

Mechanism of Action

The mechanism of action of [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] benzoate
  • [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] furan-2-carboxylate
  • [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] pyridine-2-carboxylate

Uniqueness

Compared to similar compounds, [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate stands out due to the presence of the thiophene ring. Thiophene derivatives are known for their electronic properties, which can enhance the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

391264-12-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C16H15NO3S/c18-15(11-20-16(19)14-6-3-9-21-14)17-8-7-12-4-1-2-5-13(12)10-17/h1-6,9H,7-8,10-11H2

InChI Key

ICHIPLIDLJTKIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC(=O)C3=CC=CS3

solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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